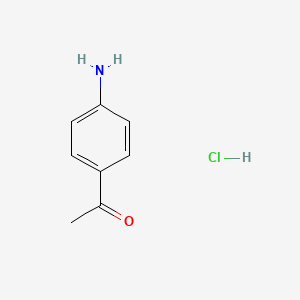

![molecular formula C15H13NO2 B1290884 [4-(苄氧基)苯氧基]乙腈 CAS No. 50635-26-2](/img/structure/B1290884.png)

[4-(苄氧基)苯氧基]乙腈

描述

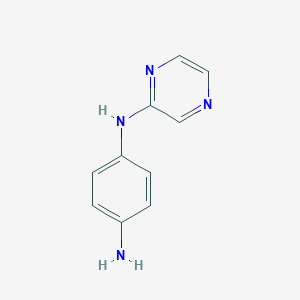

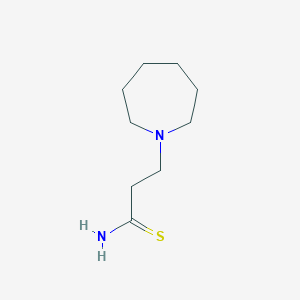

“[4-(Benzyloxy)phenoxy]acetonitrile” is a chemical compound with the molecular formula C15H13NO2 . It is also known by its CAS number 50635-26-2 .

Molecular Structure Analysis

The molecular structure of “[4-(Benzyloxy)phenoxy]acetonitrile” consists of 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C15H13NO2/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,11-12H2 . Physical And Chemical Properties Analysis

“[4-(Benzyloxy)phenoxy]acetonitrile” has a molecular weight of 239.27 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 5 rotatable bonds . The topological polar surface area is 42.2 Ų .科学研究应用

HPLC 中分析物 pKa 和缓冲液 pH 变化

Xavier Subirats、M. Rosés 和 E. Bosch (2007) 的一项研究重点关注有机溶剂成分对缓冲 HPLC 流动相 pH 值和分析物 pKa 的影响。他们开发了一个模型来预测乙腈-水和甲醇-水混合物中常用缓冲液的流动相 pH 值。这项研究对于了解 [4-(苄氧基)苯氧基]乙腈在不同溶剂环境中的行为至关重要,影响其在 HPLC 系统中的分析和分离 (Subirats, Rosés, & Bosch, 2007)。

合成酚类抗氧化剂的环境存在和归宿

Runzeng Liu 和 S. Mabury (2020) 综述了合成酚类抗氧化剂 (SPA) 的环境存在、人体暴露和毒性,包括 [4-(苄氧基)苯氧基]乙腈等化合物。他们重点介绍了在各种环境基质中检测 SPA 及其潜在健康影响。这项研究强调了了解工业应用中使用的酚类化合物环境行为和毒性的重要性 (Liu & Mabury, 2020)。

木质素模型化合物的酸解

T. Yokoyama (2015) 探索了非酚性 β-O-4 型木质素模型化合物的酸解,揭示了与 [4-(苄氧基)苯氧基]乙腈相关的裂解机制。了解这些机制对于开发分解木质素的方法至关重要,木质素是植物生物质的主要成分,对生物燃料生产和材料科学有影响 (Yokoyama, 2015)。

先进氧化工艺对扑热息痛的降解

Mohammad Qutob 等人 (2022) 研究了使用高级氧化工艺 (AOP) 降解扑热息痛,阐明了 [4-(苄氧基)苯氧基]乙腈等酚类化合物的潜在降解机制。这项研究提供了对环境中去除有害酚类化合物及其副产物(与水处理和环境保护相关)的见解 (Qutob, Hussein, Alamry, & Rafatullah, 2022)。

多酚抗氧化剂和恢复

J. Bowtell 和 V. Kelly (2019) 讨论了水果来源的多酚补充剂对运动员恢复和表现的好处,这可能扩展到使用 [4-(苄氧基)苯氧基]乙腈等合成酚类化合物。他们的研究重点介绍了多酚化合物通过抗氧化和抗炎机制增强恢复的潜力,这与运动医学和营养科学有关 (Bowtell & Kelly, 2019)。

未来方向

A study has indicated that 4-phenoxy-phenyl isoxazoles, a class of compounds related to “[4-(Benzyloxy)phenoxy]acetonitrile”, have shown potent anticancer activity as novel acetyl-CoA carboxylase inhibitors . This suggests that “[4-(Benzyloxy)phenoxy]acetonitrile” and related compounds could potentially be further studied for their therapeutic applications in cancer treatment .

作用机制

Target of Action

Similar compounds have been studied for their antimicrobial activity

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that [4-(Benzyloxy)phenoxy]acetonitrile may interact with its targets to form new bonds, leading to changes in the target molecules.

Biochemical Pathways

The compound’s potential use in suzuki–miyaura coupling reactions suggests that it may play a role in pathways involving carbon-carbon bond formation.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that [4-(Benzyloxy)phenoxy]acetonitrile may have similar effects.

属性

IUPAC Name |

2-(4-phenylmethoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRFUWGXTKRQBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276022 | |

| Record name | 2-[4-(Phenylmethoxy)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Benzyloxy)phenoxy]acetonitrile | |

CAS RN |

50635-26-2 | |

| Record name | 2-[4-(Phenylmethoxy)phenoxy]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50635-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Phenylmethoxy)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

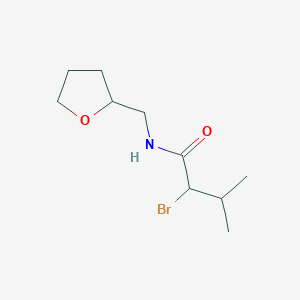

![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)

![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)